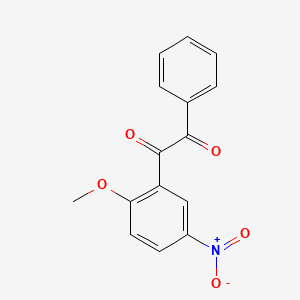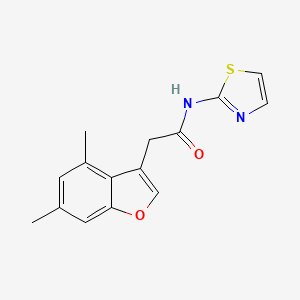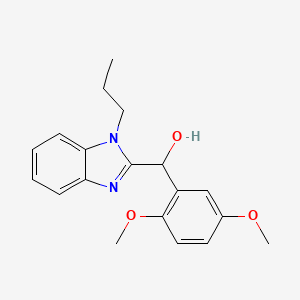
1-(2-methoxy-5-nitrophenyl)-2-phenyl-1,2-ethanedione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-methoxy-5-nitrophenyl)-2-phenyl-1,2-ethanedione, also known as MNPE, is a chemical compound that has gained significant attention in scientific research due to its unique properties. MNPE is a yellow crystalline powder that is soluble in organic solvents and has a melting point of 188-190°C. In
Mecanismo De Acción
1-(2-methoxy-5-nitrophenyl)-2-phenyl-1,2-ethanedione has been shown to inhibit the activity of the enzyme acetylcholinesterase (AChE) in vitro. AChE is responsible for the breakdown of the neurotransmitter acetylcholine in the nervous system. Inhibition of AChE can lead to an accumulation of acetylcholine, which can result in increased neurotransmission and potential therapeutic effects in diseases such as Alzheimer's.
Biochemical and Physiological Effects:
1-(2-methoxy-5-nitrophenyl)-2-phenyl-1,2-ethanedione has been shown to have anti-inflammatory, antioxidant, and antitumor activity. 1-(2-methoxy-5-nitrophenyl)-2-phenyl-1,2-ethanedione has also been shown to have potential neuroprotective effects due to its ability to inhibit AChE and increase acetylcholine levels in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(2-methoxy-5-nitrophenyl)-2-phenyl-1,2-ethanedione is a relatively easy and inexpensive compound to synthesize, making it accessible for use in laboratory experiments. However, 1-(2-methoxy-5-nitrophenyl)-2-phenyl-1,2-ethanedione has limited solubility in water, which can make it challenging to use in certain assays. 1-(2-methoxy-5-nitrophenyl)-2-phenyl-1,2-ethanedione also has potential toxicity concerns, and caution should be taken when handling the compound.
Direcciones Futuras
Future research on 1-(2-methoxy-5-nitrophenyl)-2-phenyl-1,2-ethanedione could focus on its potential therapeutic applications in diseases such as Alzheimer's, Parkinson's, and cancer. 1-(2-methoxy-5-nitrophenyl)-2-phenyl-1,2-ethanedione could also be used as a starting material for the synthesis of other compounds with potential applications in various scientific research fields. Further studies on the toxicity and safety of 1-(2-methoxy-5-nitrophenyl)-2-phenyl-1,2-ethanedione could also be explored to ensure its safe use in laboratory experiments.
In conclusion, 1-(2-methoxy-5-nitrophenyl)-2-phenyl-1,2-ethanedione is a versatile compound that has potential applications in various scientific research fields. Its unique properties make it an attractive starting material for the synthesis of other organic compounds, and its ability to inhibit AChE makes it a promising candidate for therapeutic applications. Further research on 1-(2-methoxy-5-nitrophenyl)-2-phenyl-1,2-ethanedione could lead to the development of new and innovative treatments for various diseases.
Métodos De Síntesis
1-(2-methoxy-5-nitrophenyl)-2-phenyl-1,2-ethanedione can be synthesized through a one-pot reaction of 2-methoxy-5-nitrobenzaldehyde, acetophenone, and acetic anhydride in the presence of a catalyst such as p-toluenesulfonic acid. The reaction yields 1-(2-methoxy-5-nitrophenyl)-2-phenyl-1,2-ethanedione as a yellow crystalline powder with a yield of 80-85%.
Aplicaciones Científicas De Investigación
1-(2-methoxy-5-nitrophenyl)-2-phenyl-1,2-ethanedione has been extensively studied for its potential use in various scientific research fields. 1-(2-methoxy-5-nitrophenyl)-2-phenyl-1,2-ethanedione is a versatile compound that can be used in the synthesis of other organic compounds such as chalcones, pyrazoles, and pyridines. 1-(2-methoxy-5-nitrophenyl)-2-phenyl-1,2-ethanedione has also been used as a ligand in the synthesis of metal complexes that have potential applications in catalysis and material science.
Propiedades
IUPAC Name |
1-(2-methoxy-5-nitrophenyl)-2-phenylethane-1,2-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11NO5/c1-21-13-8-7-11(16(19)20)9-12(13)15(18)14(17)10-5-3-2-4-6-10/h2-9H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYKHNPHNDJEKQV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)[N+](=O)[O-])C(=O)C(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<0.6 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47201229 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-{3-[(2-phenylacetyl)amino]phenyl}benzamide](/img/structure/B5088264.png)
![N'-[4-methoxy-3-(phenoxymethyl)benzylidene]benzohydrazide](/img/structure/B5088268.png)
![N-[2-(allyloxy)benzyl]-N-benzyl-N',N'-dimethyl-1,2-ethanediamine](/img/structure/B5088270.png)

![N-cycloheptyl-2-[1-(2-fluorobenzyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B5088276.png)
![3-[(4-isonicotinoyl-1-piperazinyl)methyl]-1H-indole oxalate](/img/structure/B5088281.png)
![2-amino-6-(benzylthio)-4-[5-(2-nitrophenyl)-2-furyl]-3,5-pyridinedicarbonitrile](/img/structure/B5088289.png)
![(4-{[4-oxo-3-phenyl-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetic acid](/img/structure/B5088306.png)
![N-benzyl-2-[(4-chlorophenyl)thio]-N-methylpropanamide](/img/structure/B5088307.png)

![N-[4-(acetylamino)phenyl]-2-(4-chlorophenyl)acetamide](/img/structure/B5088312.png)
![N~2~,N~2~'-[1,3-phenylenebis(methylene)]bis(N~2~-benzylethanediamide)](/img/structure/B5088317.png)